molecular formula C12H18N2O5S2 B5366252 N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE

Cat. No.: B5366252
M. Wt: 334.4 g/mol
InChI Key: QOKRFTJDNRFMOL-UHFFFAOYSA-N
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Description

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring

Properties

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-2-20(15,16)13-11-4-3-5-12(10-11)21(17,18)14-6-8-19-9-7-14/h3-5,10,13H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKRFTJDNRFMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE typically involves the reaction of 3-(morpholine-4-sulfonyl)aniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE
  • N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE
  • N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANE-1-SULFONAMIDE

Uniqueness

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ETHANE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

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